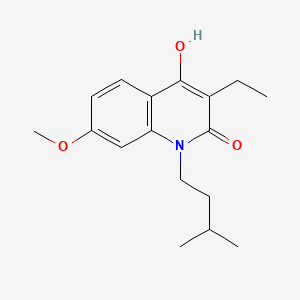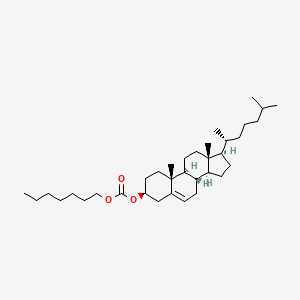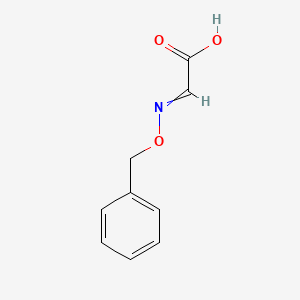
2-Phenylmethoxyiminoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylmethoxyiminoacetic acid, also known as [(Phenylmethoxy)imino]acetic Acid, is an intermediate in the synthesis of Benzydamine hydrochloride related impurities . It has a molecular weight of 179.17 and a molecular formula of C9H9NO3 .
Molecular Structure Analysis
The molecular structure of 2-Phenylmethoxyiminoacetic acid includes a phenylmethoxyimino group and an acetic acid group . The canonical SMILES representation is C1=CC=C(C=C1)CON=CC(=O)O .Physical And Chemical Properties Analysis
2-Phenylmethoxyiminoacetic acid is an off-white solid . It has a topological polar surface area of 58.9Ų and a XLogP3 of 1.8 . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 .Applications De Recherche Scientifique
Pharmacological Profile Expansion
Research has shown that derivatives of phenoxyacetic acid, which are structurally related to 2-phenylmethoxyiminoacetic acid, have been investigated for their hypolipidaemic and antiplatelet activities. In a study, compounds derived from phenoxyacetic acid demonstrated significant hypolipidaemic activity in both normolipidaemic and hypercholesterolaemic rats, effectively reducing total cholesterol and LDL-cholesterol levels without affecting HDL-cholesterol and triglyceride concentrations. Additionally, these compounds exhibited antiplatelet activity in vitro, suggesting potential for the treatment of hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
Role in Diabetes Treatment
Another area of research involving similar molecular structures to 2-phenylmethoxyiminoacetic acid is the study of free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes. A specific phenoxyacetic acid derivative was identified as a potent FFA1 agonist, demonstrating significant improvement in oral glucose tolerance in mice and a reduction in glucose levels in diabetic models. This highlights the potential of these compounds as drug candidates for diabetes mellitus treatment (Wang et al., 2015).
Propriétés
IUPAC Name |
2-phenylmethoxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKZSXNEFJASD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylmethoxyiminoacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

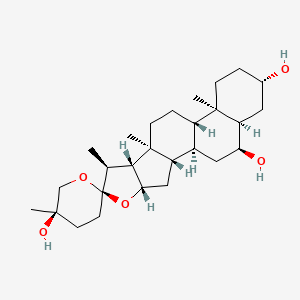
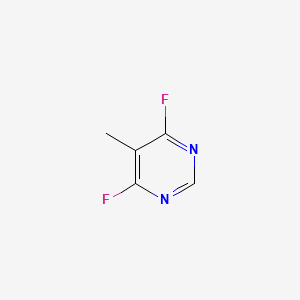
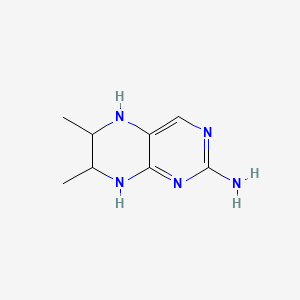
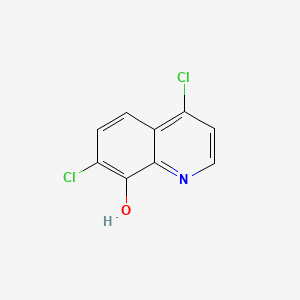
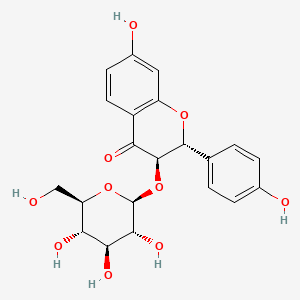
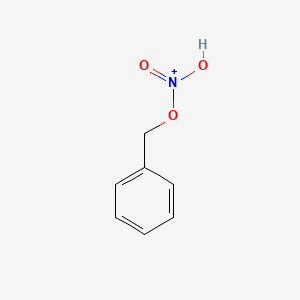
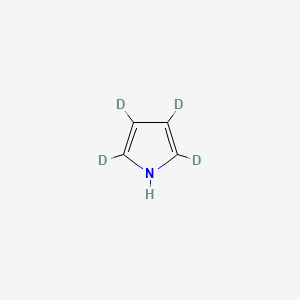
![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)
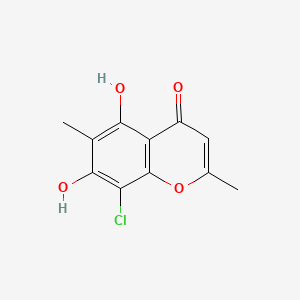
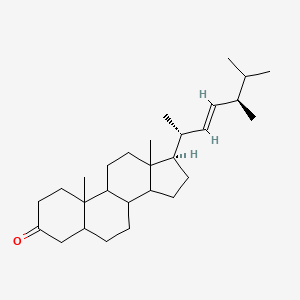
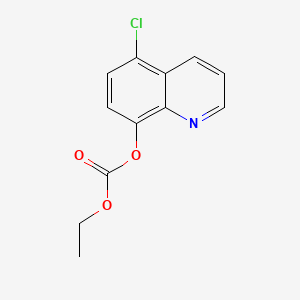
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
